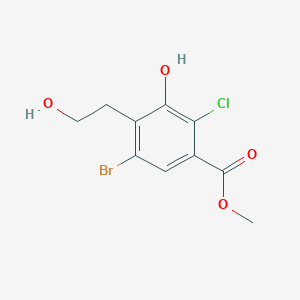
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H10BrClO4 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoic acid derivative, followed by esterification and hydroxyethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group to a carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form simpler derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized benzoates.
Scientific Research Applications
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to specific proteins, thereby modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chloro-3-hydroxybenzoate
- Methyl 5-bromo-2-chloro-4-hydroxybenzoate
- Methyl 5-bromo-2-chloro-3-hydroxy-4-methylbenzoate
Uniqueness
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C10H10BrClO4 |
|---|---|
Molecular Weight |
309.54 g/mol |
IUPAC Name |
methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H10BrClO4/c1-16-10(15)6-4-7(11)5(2-3-13)9(14)8(6)12/h4,13-14H,2-3H2,1H3 |
InChI Key |
DKPSECUCTBPLBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)O)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





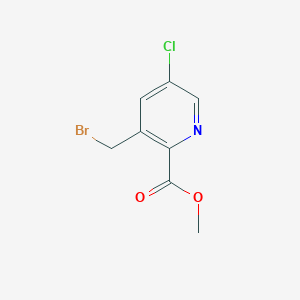


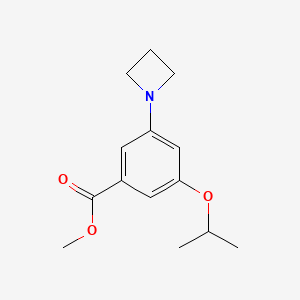
![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)
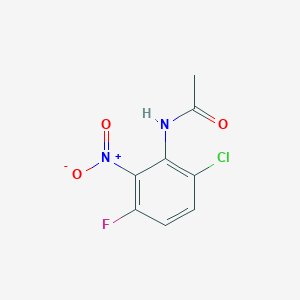

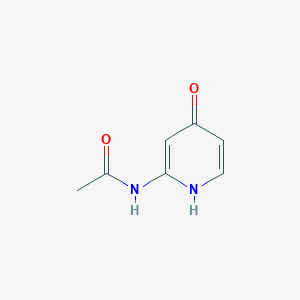
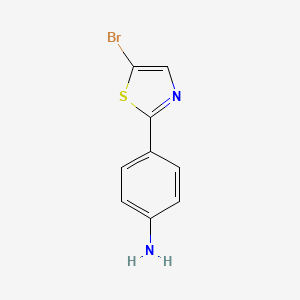

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)
